Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate
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Overview
Description
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is a chemical compound with the molecular formula C19H20O4. It has a molecular weight of 312.36 . This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is represented by the formula C19H20O4 . This indicates that the molecule is composed of 19 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate has a molecular weight of 312.36 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Structural and Optical Properties Studies
Research on derivatives of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, such as 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5,6- dihydro - 4H-pyrano [3,2-c] quinoline (Ph-HPQ), has demonstrated their application in studying structural and optical properties. These compounds, when used in thin films, show interesting polycrystalline structures and optical properties, including absorption parameters and electron transition types (Zeyada, El-Nahass, & El-Shabaan, 2016). Additionally, the impact of different substituent groups on the dielectric properties of these compounds has been explored, providing insights into their electrical and dielectric behavior (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Synthetic Chemistry and Reactions
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate and its derivatives are used in synthetic chemistry for various reactions. One study demonstrated its use in the tandem Wessely oxidation and intramolecular Diels–Alder reactions, which are important for synthesizing complex organic compounds like coronafacic acid (Yates, Bhamare, Granger, & Macas, 1993). Another study explored its application in the new synthesis of pyrroles, furans, thiophens, and their benzo analogues, highlighting its versatility in organic synthesis (Prager & Williams, 1996).
Polymer and Material Science
In the field of material science, derivatives of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate are used for creating high-contrast electrochromic polymers. These polymers exhibit significant changes in color and transparency when subjected to electrical stimuli, making them valuable for applications like smart windows or displays (Sankaran & Reynolds, 1997).
Drug Synthesis and Pharmacology
While the request excludes information related to drug use and side effects, it's notable that derivatives of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate are also involved in the synthesis of pharmaceutical compounds. For instance, a study on the synthesis of highly substituted thienothiopyrans reveals their potential for creating molecules with medicinal properties (Indumathi, Perumal, & Menéndez, 2010).
Safety And Hazards
The safety data sheet for Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate provides important information about how to handle this compound safely . It includes precautionary statements such as keeping the container tightly closed, avoiding contact with skin and eyes, and using only in a well-ventilated area .
properties
IUPAC Name |
ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-22-19(21)13-7-12-18(20)15-8-6-11-17(14-15)23-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKFYPMMVYUFAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645596 |
Source
|
Record name | Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate | |
CAS RN |
898752-67-5 |
Source
|
Record name | Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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